

Structure-activity relationship (SAR) of dimethoxy quinolines

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-phenylquinoline

CAS No.: 22680-65-5

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Topic: Structure-Activity Relationship (SAR) of 6,7-Dimethoxyquinolines: A Technical Guide to Kinase Inhibition and Antimalarial Design

Executive Summary

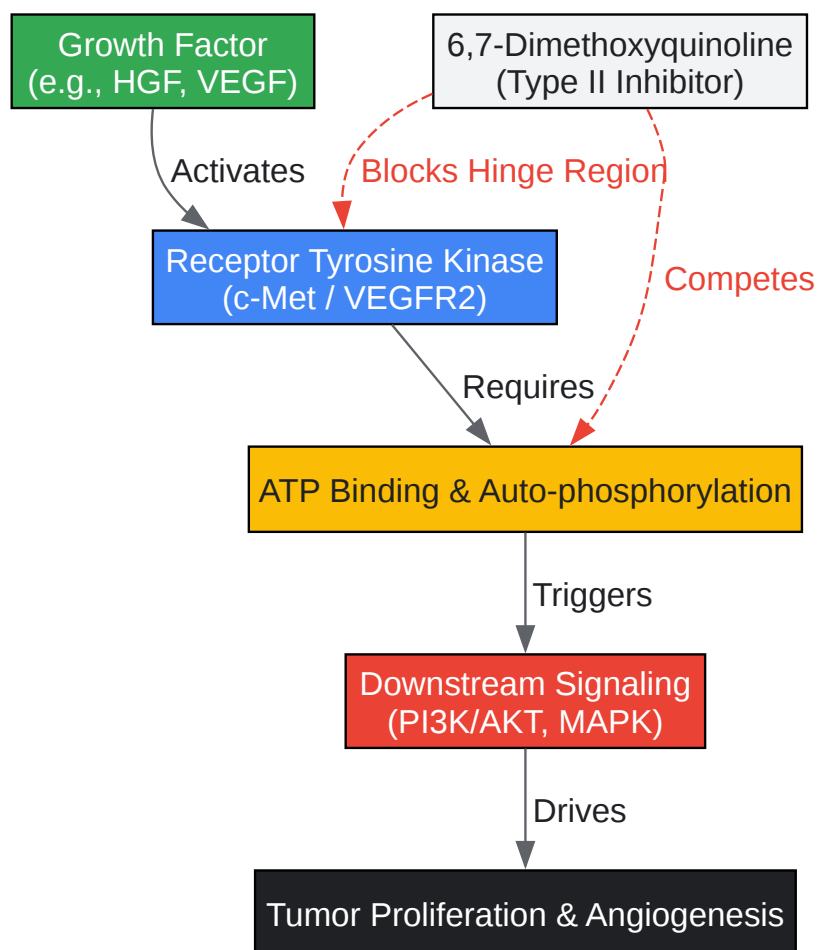
The 6,7-dimethoxyquinoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved small molecule inhibitors and investigational drugs[1]. As a Senior Application Scientist, I approach the optimization of this scaffold not merely as an exercise in synthetic feasibility, but as a multidimensional challenge of target engagement, physicochemical tuning, and pharmacokinetic viability. This whitepaper dissects the Structure-Activity Relationship (SAR) of 6,7-dimethoxyquinolines, detailing the mechanistic rationale behind their efficacy as ATP-competitive kinase inhibitors and antimalarial agents, supported by self-validating experimental protocols.

Mechanistic Rationale & Target Engagement

The success of the 6,7-dimethoxyquinoline core lies in its precise geometric and electronic complementarity to the ATP-binding cleft of various receptor tyrosine kinases (RTKs) and

parasitic kinases.

- **Hinge Region Binding:** The quinoline nitrogen (N1) acts as a critical hydrogen bond acceptor. It engages the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2 or its equivalent in c-Met and PDGFR)[2].
- **The Role of the 6,7-Dimethoxy Groups:** These groups are not merely solubilizing appendages. Electronically, they act as strong electron-donating groups (EDGs) via resonance, increasing the electron density of the quinoline ring and thereby strengthening the N1 hydrogen bond. Sterically, they project towards the solvent-exposed interface of the kinase pocket, preventing deleterious steric clashes within the narrow ATP-binding cleft while providing favorable van der Waals interactions[3].
- **Type II Inhibition (DFG-Out Conformation):** By substituting the C4 position with an aryloxy or aminoaryl linker, the molecule can extend past the gatekeeper residue. This allows the terminal hydrophobic moiety to occupy the allosteric pocket formed when the activation loop adopts the aspartate-phenylalanine-glycine (DFG)-out conformation, a hallmark of Type II inhibitors like Cabozantinib[3].



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Mechanism of Action: 6,7-Dimethoxyquinoline Type II Kinase Inhibition.

SAR Landscape: Tuning the Scaffold

The C4 Linker: Oxygen vs. Nitrogen

The choice of atom linking the quinoline core to the extended aryl system dictates the conformational flexibility and the dihedral angle of the molecule. SAR studies indicate that an oxygen (ether) linker often provides the optimal geometry to navigate the gatekeeper residue and access the DFG-out pocket, maintaining potent antitumor activity[4][5]. Conversely, nitrogen (amine) linkers can be utilized to introduce additional hydrogen bond donors, which is highly effective when targeting specific kinase isoforms like c-Met[6].

Dual-Targeting Innovations

Recent advancements have leveraged the 6,7-dimethoxyquinoline core for dual-targeting. For example, hybridizing the PDGFR-targeting dimethoxyquinoline motif with a benzenesulfonamide moiety (a Carbonic Anhydrase IX/XII inhibitor) yields first-in-class dual inhibitors. The quinoline core ensures potent PDGFRA inhibition ($IC_{50} = 20$ nM), while the sulfonamide tail disrupts tumor pH regulation[2].

Antimalarial SAR and pH-Trapping

Beyond oncology, the scaffold is pivotal in infectious diseases. For *Plasmodium falciparum* targeting, the basicity of the quinoline nitrogen is explicitly tuned. A sufficiently basic amine ensures that the compound undergoes protonation in the acidic digestive vacuole of the parasite (pH ~4.5). This "pH-trapping" mechanism prevents the drug from diffusing out, leading to localized accumulation. Recent campaigns have successfully applied the Type II kinase inhibitor pharmacophore to target the essential parasitic kinase PfPK6, yielding sub-nanomolar inhibitors[7].

Quantitative SAR Data

The table below summarizes the structure-activity relationship of key 6,7-dimethoxyquinoline derivatives across different therapeutic targets, illustrating how minor structural modifications drastically alter target affinity.

| Compound / Derivative | Target Kinase | Key Structural Modification at C4 | IC50 Value | Reference |
|-----------------------|--------------------|--|----------------|-----------|
| Cabozantinib | c-Met / VEGFR2 | Aryloxy linker with cyclopropane dicarboxamide | 1.3 nM (c-Met) | [3] |
| Compound 12n | c-Met | Anilino linker with benzimidazole moiety | 30 ± 8 nM | [6] |
| Compound 9d | PDGFRA | Ureido benzenesulfonamide hybridization | 20 nM | [2] |
| Compound 67 | PfPK6 (Plasmodium) | Type II pharmacophore tail adaptation | 13 nM | [7] |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Synthesis of 4-Aryloxy-6,7-dimethoxyquinolines via SNAr

This protocol describes the nucleophilic aromatic substitution (SNAr) required to attach the linker to the quinoline core.

- Reagent Preparation: Combine 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the appropriate phenol/amine derivative (1.4 eq) in a high-boiling polar aprotic solvent (e.g., DMF or o-xylene)[7].
- Deprotonation: Add sodium tert-butoxide (1.4 eq) dropwise at 0 °C.

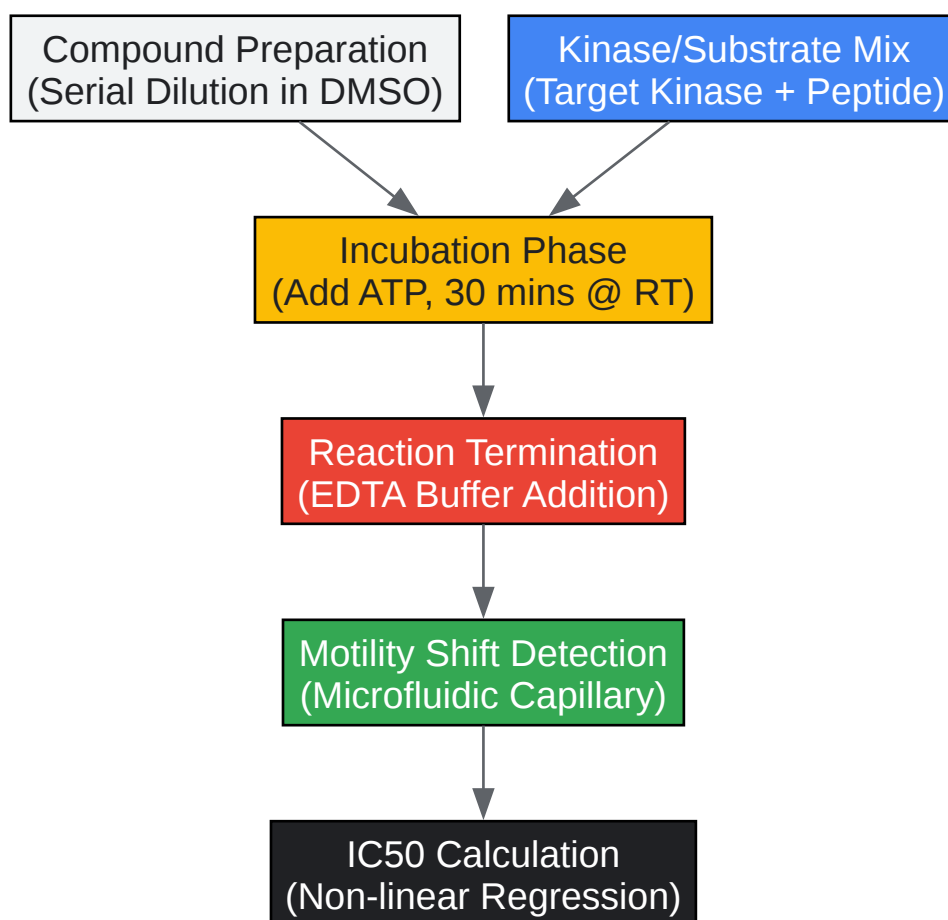
- Causality: The strong base deprotonates the nucleophile, significantly increasing its HOMO energy to facilitate attack on the quinoline core.
- Thermal Activation: Heat the reaction mixture to 110–135 °C for 4–16 hours.
 - Causality: The 6,7-dimethoxy groups donate electron density into the quinoline ring, raising the activation energy required for S_NAr at the C4 position. High thermal energy is mandatory to overcome this electronic barrier.
- Self-Validation & Purification: Monitor the reaction via LC-MS to ensure complete consumption of the starting material. Quench with ice water, extract with ethyl acetate, and purify via flash chromatography.

In Vitro Kinase Inhibition Assay (Microfluidic Motility Shift)

A highly reproducible, non-radioactive method for determining IC₅₀ values^[6].

- Enzyme-Substrate Complexation: Incubate the purified kinase (e.g., c-Met) with a fluorescently labeled peptide substrate in kinase buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
 - Causality: DTT is critical to maintain the reducing environment necessary for cysteine residue stability in the kinase active site.
- Compound Addition: Add the 6,7-dimethoxyquinoline derivative in a 10-point serial dilution.
 - Causality: DMSO concentration must be strictly maintained at <1% v/v. Exceeding this threshold can denature the kinase or artificially alter the hydrophobic binding pocket.
- Reaction Initiation: Add ATP at its predetermined Michaelis constant (K_m) value and incubate for 30 minutes at room temperature.
 - Causality: Running the assay exactly at the ATP K_m ensures that the calculated IC₅₀ values accurately reflect the competitive binding affinity (K_i) according to the Cheng-Prusoff equation.

- Termination & Detection: Terminate the reaction with EDTA.
 - Causality: EDTA chelates the Mg^{2+} cofactor, instantly halting catalysis.
- Self-Validation: Include a reference plate with a known inhibitor (e.g., Cabozantinib) to validate assay sensitivity and dynamic range. Analyze via a microfluidic capillary system measuring the electrophoretic mobility shift of the phosphorylated versus unphosphorylated peptide.



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Step-by-step workflow for in vitro microfluidic kinase inhibition assay.

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Sources

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